Trimethoxy[3-(propane-2-sulfonyl)propyl]silane
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Overview
Description
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is an organosilicon compound that features a silane group bonded to a propyl chain with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane typically involves the reaction of a suitable silane precursor with a sulfonyl-containing reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed bed reactors with supported catalysts can enhance the efficiency of the hydrosilylation reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Substitution: Various organosilicon compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems, where the silane moiety can facilitate the attachment of therapeutic agents to nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mechanism of Action
The mechanism of action of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable polymeric networks or modify surfaces
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(chloropropyl)]silane
Uniqueness
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This functional group allows for specific substitution reactions that are not possible with other trimethoxysilanes, making it valuable for specialized applications in materials science and surface modification.
Properties
CAS No. |
192800-80-9 |
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Molecular Formula |
C9H22O5SSi |
Molecular Weight |
270.42 g/mol |
IUPAC Name |
trimethoxy(3-propan-2-ylsulfonylpropyl)silane |
InChI |
InChI=1S/C9H22O5SSi/c1-9(2)15(10,11)7-6-8-16(12-3,13-4)14-5/h9H,6-8H2,1-5H3 |
InChI Key |
ZFWBGDKGQIAQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
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